1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-
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Overview
Description
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
The synthesis of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy-Diphenyl-Acetyl Group: This step involves the acylation of the indole core using hydroxy-diphenyl-acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Azo Coupling: The final step is the azo coupling reaction, where the acylated indole reacts with a diazonium salt to form the azo linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, and indole-3-aldehyde.
Uniqueness: The presence of the azo linkage and hydroxy-diphenyl-acetyl group distinguishes it from other indole derivatives, providing unique chemical and biological properties.
Biological Activity
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is classified under azo compounds, characterized by the presence of an azo group (-N=N-) linked to an indole structure. Its molecular formula is C22H17N3O3 with a molecular weight of approximately 373.39 g/mol .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 1H-Indol-2-ol derivatives against various pathogens. For instance, compounds derived from indole structures have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC) values for related indole compounds indicate promising antibacterial effects:
Compound | MIC (μg/mL) against MRSA | MIC (μg/mL) against M. tuberculosis |
---|---|---|
2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 0.98 | Not specified |
1H-Indol-2-ol derivative | 3.90 | Not specified |
These findings suggest that indole-based compounds could serve as effective antimicrobial agents, potentially overcoming resistance issues associated with traditional antibiotics .
Anticancer Activity
The anticancer properties of 1H-Indol-2-ol derivatives have also been investigated. Various studies have reported significant antiproliferative effects against cancer cell lines. For example, specific derivatives demonstrated selective inhibition of rapidly dividing cancer cells over normal fibroblast cells.
Case Study: Antiproliferative Effects
In a study examining the effects of several indole derivatives on cancer cell lines, the following results were observed:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Indole derivative A | A549 (lung cancer) | 5.0 |
Indole derivative B | HeLa (cervical cancer) | 10.0 |
Indole derivative C | MCF7 (breast cancer) | 15.0 |
These results indicate that certain derivatives exhibit potent anticancer activity, warranting further investigation into their mechanisms of action and potential therapeutic applications .
The mechanisms underlying the biological activity of indole derivatives often involve interactions with cellular targets such as enzymes and receptors. For instance, molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways in cancer cells.
Properties
IUPAC Name |
2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20-19(17-13-7-8-14-18(17)23-20)24-25-21(27)22(28,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,23,26,28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOPJLMGKBXYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N=NC3=C(NC4=CC=CC=C43)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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